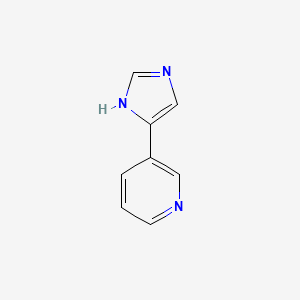

3-(1H-Imidazol-4-yl)pyridine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-(1H-imidazol-5-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3/c1-2-7(4-9-3-1)8-5-10-6-11-8/h1-6H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFOKBFRTGLSZLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C2=CN=CN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20199682 | |

| Record name | Pyridine, 3-(1H-imidazol-4-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20199682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51746-85-1 | |

| Record name | 3-(1H-Imidazol-5-yl)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51746-85-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyridine, 3-(1H-imidazol-4-yl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051746851 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyridine, 3-(1H-imidazol-4-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20199682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pyridine, 3-(1H-imidazol-5-yl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.123.202 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Authored by Gemini, Senior Application Scientist

An In-depth Technical Guide to the Basic Properties of 3-(1H-Imidazol-4-yl)pyridine

Abstract: This technical guide provides a comprehensive overview of the fundamental properties of this compound, a heterocyclic compound of significant interest to the scientific community. By integrating data on its physicochemical characteristics, synthesis, analytical characterization, and biological relevance, this document serves as a vital resource for researchers, chemists, and professionals in drug development. The guide emphasizes the causality behind its properties and the practical application of this knowledge in a laboratory and research setting.

Introduction and Molecular Overview

This compound, with CAS Number 51746-85-1, is a bifunctional heterocyclic molecule incorporating both a pyridine and an imidazole ring.[1][2][3] This unique structural arrangement confers a rich chemical personality, making it a valuable scaffold and building block in medicinal chemistry and materials science.[4] The imidazole ring is a ubiquitous feature in many natural compounds, including enzymes and alkaloids, highlighting its role in critical biological processes.[2] The pyridine moiety, a common pharmacophore, imparts distinct electronic and solubility properties. The strategic combination of these two rings results in a molecule with tunable basicity, hydrogen bonding capabilities, and potential for diverse biological interactions, positioning it as a molecule of interest for therapeutic applications.[4]

Caption: General workflow for synthesis from a thiol precursor.

Three-Component, One-Pot Synthesis

A novel and efficient approach reported in the literature is a three-component, one-pot condensation reaction. [5][6][7][8]This method involves reacting aldehydes, o-picolylamines, and isocyanides in the presence of a Lewis acid catalyst, such as Indium(III) chloride, in methanol. [6][7]Multicomponent reactions (MCRs) are highly valued in medicinal chemistry for their ability to rapidly generate molecular diversity and complexity from simple starting materials in a single step. However, it's important to note that a correction to the initial report on this reaction suggested the product might be a pyrido[1,2-a]pyrazine instead of a 1H-imidazol-4-yl-pyridine, emphasizing the critical need for thorough structural verification. [9]

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and structure of a synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the molecular structure.

-

¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for the protons on both the pyridine and imidazole rings. [10]The protons on the pyridine ring will appear in the aromatic region (typically δ 7-9 ppm), with their chemical shifts and coupling patterns being characteristic of a 3-substituted pyridine. [11][12]The imidazole protons also resonate in the aromatic region (around δ 7-8 ppm), and the NH proton will likely appear as a broad singlet at a lower field, the position of which can be solvent-dependent. [13][14][15]* ¹³C NMR: The carbon NMR spectrum will show eight distinct signals corresponding to the eight carbon atoms in the molecule. The chemical shifts will be characteristic of sp²-hybridized carbons in aromatic heterocyclic systems. [15]

High-Performance Liquid Chromatography (HPLC)

HPLC is the standard method for assessing the purity of the compound. [2]A reverse-phase HPLC method, likely using a C18 column with a mobile phase consisting of an acetonitrile/water or methanol/water gradient, would be appropriate for analysis. [16]The purity is determined by integrating the peak area of the main component relative to the total peak area.

Caption: Standard analytical workflow for compound validation.

Biological Significance and Applications in Drug Discovery

The structural motifs within this compound are prevalent in a wide range of biologically active molecules. Imidazopyridines, a related class of fused heterocycles, are known to exhibit diverse pharmacological activities, acting as anticancer agents, GABAA receptor modulators, and inhibitors of various enzymes. [17][18][19][20] While specific biological data for this compound itself is limited in the provided context, its value lies in its role as a versatile building block. [4]Its structure allows for functionalization at multiple points on both rings, enabling the generation of libraries of compounds for screening against various biological targets. For instance, derivatives of imidazo[4,5-b]pyridines have been investigated as selective mTOR inhibitors for cancer therapy. [21]The pyridine and imidazole rings can act as key pharmacophoric elements, participating in hydrogen bonding, π-stacking, and metal coordination with biological macromolecules.

Caption: Role as a core scaffold in a drug discovery pipeline.

Safe Handling and Storage

To maintain the integrity of this compound, proper storage is essential.

-

Storage Conditions: The compound should be stored in a tightly sealed container in a dry, well-ventilated place at room temperature. [1]For long-term storage, an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent degradation from moisture and atmospheric components. * Safety: It is classified as an irritant. [1][2]Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses, lab coat), should be followed when handling this chemical.

Conclusion

This compound is a heterocyclic compound with a compelling set of basic properties that make it highly relevant to researchers in medicinal chemistry and organic synthesis. Its balanced solubility, predictable basicity, and the proven biological relevance of its constituent rings establish it as a valuable scaffold for the development of novel therapeutic agents. This guide has provided a detailed examination of its physicochemical characteristics, synthetic methodologies, and analytical validation, offering a foundational resource for its effective application in scientific research.

References

-

This compound - Physico-chemical Properties. ChemBK. [Link]

-

3-(1H-imidazol-5-yl)pyridine. PubChem. [Link]

-

A Novel Three-Component One-Pot Synthesis of 1 H -Imidazol-4-yl-pyridines. ResearchGate. [Link]

- Illgen, K., Nerdinger, S., Behnke, D., & Friedrich, C. (2005). A Novel Three-Component One-Pot Synthesis of 1H-Imidazol-4-yl-pyridines. Organic Letters, 7(1), 39-42.

-

A Novel Three-Component One-Pot Synthesis of 1H-Imidazol-4-yl-pyridines. ACS Publications. [Link]

-

Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. National Institutes of Health (NIH). [Link]

-

A Novel Three-Component One-Pot Synthesis of 1H-Imidazol-4-yl-pyridines. ResearchGate. [Link]

-

Addition to A Novel Three-Component One-Pot Synthesis of 1H-Imidazol-4-yl-pyridines. ACS Publications. [Link]

-

Synthesis of Novel Pyridine Bearing Biologically Active Imidiazolyl, Pyrazolyl, Oxa/thiadiazolyl and Urea Derivatives as Promising Anticancer Agents. PubMed. [Link]

-

Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. MDPI. [Link]

-

Design, synthesis and biological evaluation of novel 3 H -imidazole [4, 5- b ] pyridine derivatives as selective mTOR inhibitors. ResearchGate. [Link]

-

ESIPT-Capable 4-(2-Hydroxyphenyl)-2-(Pyridin-2-yl)-1H-Imidazoles with Single and Double Proton Transfer. PubMed Central. [Link]

-

Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. PubMed Central. [Link]

-

Synthesis of 3H-imidazo[4,5-b] pyridine with evaluation of their anticancer and antimicrobial activity. ResearchGate. [Link]

-

Synthesis, characterization and application of Ni0.5Zn0.5Fe2O4 nanoparticles for the one pot synthesis of triaryl-1H-imidazoles - Supporting Information. Royal Society of Chemistry. [Link]

-

3-(1H-Imidazol-5-yl)pyridine. CD Bioparticles. [Link]

-

Lipophilicity Descriptors: Understanding When to Use LogP & LogD. ACD/Labs. [Link]

-

1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0001525). Human Metabolome Database. [Link]

-

pKa values of nitrogen heterocycles in acetonitrile (MeCN), water and gas-phase basicities (GB). University of Tartu. [Link]

-

Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. [Link]

-

Application of Chromatographic and Electrophoretic Methods for the Analysis of Imidazolium and Pyridinium Cations as Used in Ionic Liquids. MDPI. [Link]

-

Determination of the Binding Situation of Pyridine in Xylan Sulfates by Means of Detailed NMR Studies. Wiley Online Library. [Link]

-

Synthetic approaches for novel 3-heteroaryl-4- hydroxy-1-methylquinoline-2(1H)one: spectroscopic characterization, molecular docking and DFT investigations. Semantic Scholar. [Link]

-

pKa Data Compiled by R. Williams. ACS Division of Organic Chemistry. [Link]

-

Thiol-Regulated Rhodium Nanocatalyst for Electrochemical Reductive Perdeuteration of Alkenes. ACS Publications. [Link]

-

Calculated and experimental 1 H and 13 C chemical shifts of the benzene part. ResearchGate. [Link]

Sources

- 1. 51746-85-1 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. This compound CAS#: 51746-85-1 [m.chemicalbook.com]

- 3. This compound | 51746-85-1 [chemicalbook.com]

- 4. CAS 51746-87-3: Pyridine, 4-(1H-imidazol-4-yl)- [cymitquimica.com]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. sites.esa.ipb.pt [sites.esa.ipb.pt]

- 11. d-nb.info [d-nb.info]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. Human Metabolome Database: 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0001525) [hmdb.ca]

- 14. Imidazole(288-32-4) 1H NMR spectrum [chemicalbook.com]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

- 17. Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

A Technical Guide to 3-(1H-Imidazol-4-yl)pyridine: Synthesis, Characterization, and Application in Kinase Inhibitor Discovery

This document serves as an in-depth technical guide for researchers, medicinal chemists, and drug development professionals interested in the heterocyclic scaffold, 3-(1H-Imidazol-4-yl)pyridine. We will explore its fundamental chemical properties, provide a detailed synthetic protocol with mechanistic insights, discuss its characterization, and delve into its significant application as a core structural motif in the development of kinase inhibitors, with a particular focus on Transforming Growth Factor-β (TGF-β) Type I Receptor (ALK5).

Core Compound Identity and Physicochemical Properties

Chemical Structure and Nomenclature

This compound is a bicyclic aromatic heterocycle featuring a pyridine ring substituted at the 3-position by the 4-position of an imidazole ring. This arrangement of nitrogen atoms provides a unique combination of hydrogen bond donors and acceptors, which is crucial for its biological activity.

CAS Number and Key Identifiers

For unambiguous identification and sourcing, the following identifiers are critical:

| Identifier | Value | Source(s) |

| CAS Number | 51746-85-1 | [1] |

| Molecular Formula | C₈H₇N₃ | [1] |

| Molecular Weight | 145.16 g/mol | [1] |

| IUPAC Name | This compound | |

| Melting Point | 117-118 °C | |

| Solubility | Soluble in ethanol, methanol, and water. |

Synthesis and Mechanistic Rationale

The synthesis of this compound can be efficiently achieved through a well-established route involving the construction of the imidazole ring onto a pre-functionalized pyridine precursor. The following protocol provides a reliable method for its preparation.

Exemplary Synthetic Protocol

This protocol is based on the classical Marckwald synthesis of imidazoles, which involves the reaction of an α-haloketone with an amidine.

Step 1: Bromination of 3-Acetylpyridine

-

Objective: To synthesize the key intermediate, 3-bromoacetylpyridine hydrobromide.

-

Rationale: The α-bromination of the ketone provides the necessary electrophilic center for the subsequent cyclization with the nucleophilic amidine. The reaction is typically carried out in an acidic medium to both activate the ketone towards enolization and to protonate the pyridine nitrogen, preventing it from undergoing side reactions. The hydrobromide salt of the product often precipitates from the reaction mixture, facilitating its isolation.

-

Procedure:

-

Dissolve 3-acetylpyridine in a suitable acidic solvent, such as glacial acetic acid or diethyl ether.

-

Cool the solution in an ice bath to 0-5 °C.

-

Slowly add a solution of bromine (1 equivalent) in the same solvent dropwise while maintaining the temperature.

-

Stir the reaction mixture at room temperature for 2-4 hours, during which the 3-bromoacetylpyridine hydrobromide will precipitate.

-

Collect the solid product by vacuum filtration, wash with cold diethyl ether to remove unreacted starting materials and impurities, and dry under vacuum.

-

Step 2: Imidazole Ring Formation

-

Objective: To construct the imidazole ring by reacting 3-bromoacetylpyridine hydrobromide with formamidine acetate.

-

Rationale: Formamidine acetate serves as the N-C-N building block for the imidazole ring. The reaction proceeds via an initial N-alkylation of the formamidine by the α-bromoketone, followed by an intramolecular condensation and dehydration to form the aromatic imidazole ring. The use of a salt of formamidine is convenient for handling, and the reaction is typically heated to drive the cyclization and dehydration steps.

-

Procedure:

-

Combine 3-bromoacetylpyridine hydrobromide (1 equivalent) and formamidine acetate (1.5-2 equivalents) in a suitable solvent like ethanol or isopropanol.

-

Heat the mixture at reflux for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Step 3: Work-up and Purification

-

Objective: To isolate and purify the final product, this compound.

-

Rationale: An acid-base work-up is employed to separate the basic product from non-basic impurities and unreacted starting materials. The product is first extracted into an organic solvent under basic conditions, and then purified by chromatography.

-

Procedure:

-

Concentrate the reaction mixture under reduced pressure to remove the solvent.

-

Dissolve the residue in water and basify the solution to a pH of >10 using a concentrated aqueous solution of sodium hydroxide or potassium carbonate.

-

Extract the aqueous layer multiple times with an appropriate organic solvent, such as dichloromethane or ethyl acetate.

-

Combine the organic extracts, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude material by column chromatography on silica gel, eluting with a gradient of methanol in dichloromethane to afford pure this compound.

-

Structural Elucidation and Quality Control

The identity and purity of the synthesized this compound must be confirmed through a combination of spectroscopic and chromatographic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The spectrum is expected to show distinct signals for the protons on both the pyridine and imidazole rings. The pyridine protons will appear in the aromatic region (typically δ 7.0-9.0 ppm) with characteristic coupling patterns. The imidazole protons will also resonate in the aromatic region, with the C2-H of the imidazole being the most downfield. The N-H proton of the imidazole will likely appear as a broad singlet.

-

¹³C NMR: The spectrum will display eight distinct signals corresponding to the eight carbon atoms in the molecule. The chemical shifts will be indicative of the electronic environment of each carbon, with the carbons of the pyridine ring and the C2, C4, and C5 carbons of the imidazole ring appearing in the aromatic region (typically δ 115-150 ppm).

Mass Spectrometry (MS)

-

Rationale: Mass spectrometry is used to confirm the molecular weight of the compound. Under Electron Ionization (EI), the molecule is expected to show a prominent molecular ion peak (M⁺˙) at m/z = 145.

-

Expected Fragmentation: The fragmentation pattern can provide further structural information. Common fragmentation pathways for such heterocyclic systems may include the loss of HCN (m/z = 27) from the imidazole ring or cleavage of the bond between the two rings.

High-Performance Liquid Chromatography (HPLC)

-

Rationale: HPLC is a crucial technique to assess the purity of the final compound. A well-resolved peak for the product should be observed, and the purity is typically expected to be >95% for use in biological assays.

Applications in Drug Development: A Focus on ALK5 Inhibition

The this compound scaffold is a "privileged" structure in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. It is particularly prominent in the design of protein kinase inhibitors.

Targeting the TGF-β Signaling Pathway

The Transforming Growth Factor-β (TGF-β) signaling pathway plays a crucial role in various cellular processes, and its dysregulation is implicated in diseases such as cancer and fibrosis.[2][3] A key component of this pathway is the TGF-β Type I receptor, a serine/threonine kinase also known as Activin Receptor-Like Kinase 5 (ALK5).[2][3]

Caption: The canonical TGF-β signaling pathway and the mechanism of its inhibition by an ALK5 inhibitor.

Mechanism of ALK5 Inhibition

The this compound moiety often functions as a "hinge-binding" motif in kinase inhibitors.[4] The hinge region of a kinase is a flexible loop that connects the N- and C-terminal lobes and is crucial for ATP binding. The nitrogen atoms of the pyridine and imidazole rings of the inhibitor can form key hydrogen bonds with the backbone amide groups of the hinge region residues of ALK5, thereby blocking the binding of ATP and inhibiting the kinase activity.

Experimental Workflow: In Vitro Kinase Inhibition Assay

To evaluate the potency of a novel compound derived from the this compound scaffold against ALK5, a robust and high-throughput in vitro kinase assay is essential. A luminescence-based assay that measures ADP production is a widely used method.

Caption: A generalized workflow for a luminescence-based in vitro kinase inhibition assay.

Protocol: Luminescent ALK5 Kinase Assay

This protocol is adapted from commercially available kinase assay kits (e.g., ADP-Glo™).[5][6]

-

Compound Preparation: Create a serial dilution of the test inhibitor in DMSO. Further dilute these solutions in the kinase assay buffer.

-

Reaction Setup: In a 96- or 384-well white opaque plate, add the diluted test compound or DMSO (as a vehicle control).

-

Enzyme and Substrate Addition: Add the ALK5 enzyme and a suitable peptide substrate to each well.

-

Pre-incubation: Incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Add ATP to each well to start the kinase reaction. The final ATP concentration should be close to the Kₘ value for ALK5.

-

Kinase Reaction: Incubate the plate at 30 °C for a predetermined time (e.g., 60 minutes) to allow for the enzymatic reaction to proceed in the linear range.

-

Reaction Termination and ATP Depletion: Add the ADP-Glo™ Reagent to each well. This will terminate the kinase reaction and consume any remaining ATP. Incubate at room temperature for 40 minutes.

-

Signal Generation: Add the Kinase Detection Reagent to each well. This reagent will convert the ADP produced in the kinase reaction back to ATP, which is then used by a luciferase to generate a luminescent signal. Incubate at room temperature for 30-60 minutes.

-

Data Acquisition and Analysis: Measure the luminescence using a plate reader. The luminescent signal is directly proportional to the amount of ADP produced and, therefore, to the kinase activity. Calculate the percentage of inhibition at each inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Conclusion

This compound is a versatile and valuable heterocyclic scaffold in modern drug discovery. Its straightforward synthesis, coupled with its ability to form key interactions with biological targets, has solidified its importance, particularly in the development of kinase inhibitors. This guide has provided a comprehensive overview of its synthesis, characterization, and application in the context of ALK5 inhibition, offering a solid foundation for researchers to build upon in their quest for novel therapeutics.

References

-

Rodriguez-Pascual, F., et al. (2007). Signaling by ALK5 mediates TGF-β-induced ET-1 expression in endothelial cells: a role for migration and proliferation. Journal of Cell Science, 120(Pt 7), 1249-1260. [Link]

-

SignalChem (n.d.). TGFβR1 (ALK5), Active. [Link]

-

Ungefroren, H., et al. (2021). Signaling Crosstalk of TGF-β/ALK5 and PAR2/PAR1: A Complex Regulatory Network Controlling Fibrosis and Cancer. International Journal of Molecular Sciences, 22(16), 8895. [Link]

-

Chembk (n.d.). This compound. [Link]

-

Cunha, S., et al. (2007). Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry, 11(5), 403-442. [Link]

-

Illgen, K., et al. (2005). A Novel Three-Component One-Pot Synthesis of 1 H -Imidazol-4-yl-pyridines. Organic Letters, 7(1), 39-42. [Link]

-

BPS Bioscience (n.d.). TGFßR1 (ALK5) Kinase Assay Kit. [Link]

-

Mahboobi, S., et al. (2008). Inhibition of PDGFR tyrosine kinase activity by a series of novel N-(3-(4-(pyridin-3-yl)-1H-imidazol-2-ylamino)phenyl)amides: a SAR study on the bioisosterism of pyrimidine and imidazole. European Journal of Medicinal Chemistry, 43(7), 1444-1453. [Link]

-

Young, R. J., et al. (2011). Knowledge Based Prediction of Ligand Binding Modes and Rational Inhibitor Design for Kinase Drug Discovery. Journal of Medicinal Chemistry, 54(20), 6937-6952. [Link]

-

Hradil, P., et al. (2007). Facile Synthesis of Optically Active Imidazole Derivatives. Molecules, 12(6), 1353-1361. [Link]

Sources

The Ascendance of a Privileged Scaffold: A Technical Guide to the Discovery and History of 3-(1H-Imidazol-4-yl)pyridine

Introduction: The Unassuming Powerhouse of Modern Medicinal Chemistry

In the vast and ever-expanding universe of heterocyclic chemistry, certain molecular frameworks emerge as "privileged scaffolds"—structures that exhibit a remarkable propensity for binding to a diverse array of biological targets. Among these, the unassuming yet potent molecule, 3-(1H-Imidazol-4-yl)pyridine, has quietly carved out a significant niche. This technical guide provides an in-depth exploration of the discovery, history, and synthetic evolution of this versatile scaffold, offering researchers, scientists, and drug development professionals a comprehensive understanding of its foundational importance and therapeutic potential.

Possessing the key electronic and structural features of both an imidazole and a pyridine ring, this molecule serves as a critical building block in the design of highly specific and potent modulators of key physiological pathways. Its journey from a chemical curiosity to a cornerstone of modern drug discovery is a testament to the power of synthetic chemistry and the relentless pursuit of therapeutic innovation.

Section 1: The Genesis of a Scaffold - Discovery and Historical Context

The precise first synthesis of this compound, also known as 4-(3-pyridyl)imidazole, is not definitively documented in a single seminal publication. Its emergence is intertwined with the broader history of imidazole synthesis, a field that gained significant momentum in the late 19th and early 20th centuries. The foundational chemistry for constructing the imidazole ring was laid by Heinrich Debus in 1858 and later expanded upon by Bronisław Radziszewski, leading to what is now known as the Debus-Radziszewski imidazole synthesis[1][2]. This powerful reaction, which condenses a 1,2-dicarbonyl compound, an aldehyde, and ammonia, provided the fundamental logic for creating a wide array of imidazole derivatives.

Early reports of pyridyl-substituted imidazoles likely arose from systematic explorations of this and other classical imidazole syntheses. One of the key historical methods for preparing 4-substituted imidazoles involves the reaction of an α-haloketone with an amidine. In the context of this compound, this would involve a derivative of 3-acetylpyridine as a starting material. A notable and practical synthesis involves the oxidation of 3-(α-bromoacetyl)pyridine with dimethyl sulfoxide (DMSO) to yield pyridylglyoxal, which then undergoes a Debus-Radziszewski cyclization with ammonium acetate and formaldehyde to afford the target molecule with a good overall yield[3]. This approach highlights the ingenuity of early 20th-century chemists in adapting existing methodologies to create novel heterocyclic systems.

The true significance of this compound, however, remained largely latent until the latter half of the 20th century and the dawn of the 21st century. The explosion in high-throughput screening and a deeper understanding of the molecular drivers of disease, particularly in oncology and immunology, propelled this scaffold to the forefront of medicinal chemistry. Researchers began to recognize that the unique combination of a hydrogen bond donor and acceptor in the imidazole ring, coupled with the hydrogen bond accepting and aromatic properties of the pyridine ring, created a pharmacophore with exceptional versatility for interacting with protein active sites, especially the ATP-binding pockets of kinases.

Section 2: The Art of Creation - Evolution of Synthetic Methodologies

The synthesis of this compound has evolved from classical, often harsh, methods to more refined and efficient strategies. Understanding these synthetic routes is crucial for its application in library synthesis and the development of complex drug candidates.

The Foundational Debus-Radziszewski Approach

As previously mentioned, the Debus-Radziszewski reaction and its variations represent a cornerstone in the synthesis of this compound. The general mechanism involves the condensation of a dicarbonyl, an aldehyde, and ammonia.

Figure 1: Conceptual workflow of the Debus-Radziszewski synthesis.

Detailed Protocol: Synthesis via Pyridylglyoxal [3]

-

Oxidation of 3-(α-bromoacetyl)pyridine: To a solution of 3-(α-bromoacetyl)pyridine in DMSO, the mixture is heated to facilitate the Kornblum oxidation, yielding pyridylglyoxal. The reaction is monitored by thin-layer chromatography (TLC) for the disappearance of the starting material.

-

Debus-Radziszewski Cyclization: The resulting pyridylglyoxal is not isolated but reacted in situ. Ammonium acetate and an aqueous solution of formaldehyde are added to the reaction mixture.

-

Reaction Conditions: The mixture is heated to reflux for several hours. The progress of the reaction is monitored by TLC.

-

Work-up and Purification: After cooling, the reaction mixture is made basic with an aqueous solution of sodium hydroxide and extracted with an organic solvent such as chloroform or ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel or by recrystallization to afford pure this compound.

Causality of Experimental Choices: The use of DMSO as both a solvent and an oxidant in the first step is a classic and efficient method for converting α-haloketones to α-dicarbonyls. The in-situ use of the pyridylglyoxal is advantageous as it is often unstable and difficult to isolate. Ammonium acetate serves as a convenient source of ammonia for the cyclization.

Modern Synthetic Approaches

More contemporary methods often focus on improving yields, reducing reaction times, and increasing functional group tolerance, which are critical for creating diverse chemical libraries for drug discovery.

Three-Component, One-Pot Synthesis: While an initial report of a three-component reaction to form 1H-imidazol-4-yl-pyridines was later corrected, the principle of multicomponent reactions (MCRs) remains a powerful tool in heterocyclic synthesis[4][5]. MCRs offer the advantage of building molecular complexity in a single step from simple starting materials.

Synthesis from 3-Cyanopyridine: Alternative routes starting from readily available precursors like 3-cyanopyridine have also been explored. These methods often involve the construction of the imidazole ring onto the pyridine scaffold.

Figure 2: A potential synthetic pathway starting from 3-cyanopyridine.

Section 3: The Scaffold in Action - Applications in Drug Discovery

The true value of this compound lies in its application as a pharmacophore in a multitude of therapeutic areas. Its ability to engage in key hydrogen bonding and aromatic interactions has made it a favored building block for targeting enzymes, particularly protein kinases, and G-protein coupled receptors (GPCRs).

A Privileged Fragment for Kinase Inhibition

Protein kinases are a large family of enzymes that play a central role in cell signaling and are frequently dysregulated in diseases such as cancer. The this compound scaffold has been instrumental in the development of inhibitors for several important kinases.

Aurora Kinases: These are a family of serine/threonine kinases that are key regulators of mitosis. Their overexpression is common in many cancers, making them attractive therapeutic targets. Derivatives of this compound have been developed as potent Aurora kinase inhibitors[6][7].

Figure 3: Inhibition of the Aurora kinase pathway by this compound derivatives.

FMS-like Tyrosine Kinase 3 (FLT3): Mutations in FLT3 are common in acute myeloid leukemia (AML) and are associated with a poor prognosis. The this compound core has been incorporated into potent FLT3 inhibitors[8][9][10].

Janus Kinases (JAKs): The JAK-STAT signaling pathway is crucial for cytokine signaling and immune responses. Dysregulation of this pathway is implicated in autoimmune diseases and cancers. Imidazole-pyridine based compounds have shown inhibitory activity against JAKs[11].

Platelet-Derived Growth Factor Receptors (PDGFRs): These are receptor tyrosine kinases involved in cell growth and division. Their aberrant activation is linked to various cancers. N-(3-(4-(pyridin-3-yl)-1H-imidazol-2-ylamino)phenyl)amides, derived from the core scaffold, have demonstrated potent PDGFR inhibition[12].

Modulation of G-Protein Coupled Receptors (GPCRs)

Histamine H3 Receptor: The histamine H3 receptor is a presynaptic autoreceptor that modulates the release of histamine and other neurotransmitters in the central nervous system. It is a target for the treatment of cognitive and sleep disorders. A derivative, 4-(1H-imidazol-4(5)-ylmethyl)pyridine (immethridine), has been identified as a potent and highly selective H3 receptor agonist[13].

Figure 4: Agonism of the Histamine H3 receptor by a this compound derivative.

Quantitative Bioactivity Data

The potency of derivatives of this compound against various targets highlights its value as a privileged scaffold. The following table summarizes key bioactivity data for selected compounds.

| Compound Class | Target(s) | Bioactivity Metric | Value | Reference |

| Imidazo[4,5-b]pyridine derivative | Aurora-A | IC50 | 0.015 µM | [13] |

| Imidazo[4,5-b]pyridine derivative | Aurora-B | IC50 | 0.025 µM | [13] |

| Imidazo[4,5-b]pyridine derivative | FLT3 | Kd | 6.2 nM | [8][14] |

| Imidazo[4,5-b]pyridine derivative | FLT3-ITD | Kd | 38 nM | [8][14] |

| 3-(4-phenyl-1H-imidazol-2-yl)-1H-pyrazole derivative | JAK2 | IC50 | 0.166 µM | [11] |

| 3-(4-phenyl-1H-imidazol-2-yl)-1H-pyrazole derivative | JAK3 | IC50 | 0.057 µM | [11] |

| N-(3-(4-(pyridin-3-yl)-1H-imidazol-2-ylamino)phenyl)amide | PDGFR | IC50 | 0.2 µM | [12] |

| Immethridine | Histamine H3 Receptor | pEC50 | 9.74 | [13] |

Conclusion: A Scaffold with a Bright Future

From its roots in classical heterocyclic chemistry to its current status as a cornerstone of modern drug discovery, this compound has demonstrated its enduring value. Its synthetic accessibility and versatile pharmacophoric features have enabled the development of a diverse range of biologically active molecules. The continued exploration of this privileged scaffold, through the design of novel derivatives and the investigation of new biological targets, promises to yield the next generation of innovative therapeutics for a wide range of human diseases. This guide has provided a comprehensive overview of its discovery, history, and applications, with the aim of inspiring further research and development centered on this remarkable molecule.

References

-

Awasthi, A., et al. (2021). JAK/STAT signaling pathway: Extracellular signals, diseases, immunity, and therapeutic regimens. Frontiers in Immunology, 12, 711353. [Link]

-

Chinese Journal of Pharmaceuticals. (2012). Synthesis of 4-(3-Pyridyl)-1H-imidazole. Chinese Journal of Pharmaceuticals, 43(12), 976-977. [Link]

-

Illgen, K., Nerdinger, S., Behnke, D., & Friedrich, C. (2005). A Novel Three-Component One-Pot Synthesis of 1H-Imidazol-4-yl-pyridines. Organic Letters, 7(1), 39-42. [Link]

-

O'Shea, D. F. (2004). The JAK/STAT pathway. Journal of Cell Science, 117(Pt 8), 1269-1272. [Link]

-

Carballares, S., & Espinosa, J. F. (2005). Correction to A Novel Three-Component One-Pot Synthesis of 1H-Imidazol-4-yl-pyridines. Organic Letters, 7(13), 2755-2755. [Link]

-

Creative Diagnostics. (n.d.). Aurora Kinase Signaling Pathway. Retrieved from [Link]

-

Creative Diagnostics. (n.d.). JAK-STAT Signaling Pathway. Retrieved from [Link]

-

Crouch, R. D., et al. (2006). Microwave-Mediated Synthesis of Lophine: Developing a Mechanism To Explain a Product. Journal of Chemical Education, 83(11), 1658. [Link]

- Debus, H. (1858). Ueber die Einwirkung des Ammoniaks auf Glyoxal. Annalen der Chemie und Pharmacie, 107(2), 199-208.

-

DIMA Biotechnology. (2025). FLT3 | A Key Therapeutic Target in Acute Myeloid Leukemia. Retrieved from [Link]

-

Ebel, K., Koehler, H., Gamer, A. O., & Jäckh, R. (2002). Imidazole and Derivatives. In Ullmann's Encyclopedia of Industrial Chemistry. Wiley-VCH. [Link]

-

Gelens, E., et al. (2006). A Novel Three-Component One-Pot Synthesis of 1H-Imidazol-4-yl-pyridines. Organic Letters, 7(1), 39-42. [Link]

-

Gill, D. J., & Ptacek, L. J. (2011). Downstream molecular pathways of FLT3 in the pathogenesis of acute myeloid leukemia: biology and therapeutic implications. Blood Cancer Journal, 1(4), e19. [Link]

-

Jung, S. C., Kang, D., & Ko, E. A. (2025). Roles of PDGF/PDGFR signaling in various organs. The Korean Journal of Physiology & Pharmacology, 29(2), 107-117. [Link]

-

Krystal, G. W. (2000). The roles of FLT3 in hematopoiesis and leukemia. Blood, 96(5), 1637-1646. [Link]

-

Liu, X., et al. (2022). Targeting the PDGF/PDGFR signaling pathway for cancer therapy: A review. International Journal of Molecular Sciences, 23(7), 3569. [Link]

-

Mahboobi, S., et al. (2008). Inhibition of PDGFR tyrosine kinase activity by a series of novel N-(3-(4-(pyridin-3-yl)-1H-imidazol-2-ylamino)phenyl)amides: a SAR study on the bioisosterism of pyrimidine and imidazole. European Journal of Medicinal Chemistry, 43(7), 1444-1453. [Link]

-

Molina-Hernández, A., et al. (2012). Histamine in the brain: from synaptic mechanisms to behavior. Journal of Neurochemistry, 122(5), 872-882. [Link]

- Panula, P., & Nuutinen, S. (2013). The histaminergic system in the brain: structural and functional perspectives. Annual Review of Neuroscience, 36, 1-22.

- Radzisewski, B. (1882). Ueber Glyoxalin und seine Homologe. Berichte der deutschen chemischen Gesellschaft, 15(2), 2706-2708.

-

Bavetsias, V., et al. (2013). Aurora Isoform Selectivity: Design and Synthesis of Imidazo[4,5-b]pyridine Derivatives as Highly Selective Inhibitors of Aurora-A Kinase in Cells. Journal of Medicinal Chemistry, 56(22), 9122-9135. [Link]

-

ResearchGate. (n.d.). Signaling in AML FLT3-ITD. Retrieved from [Link]

-

ResearchGate. (n.d.). Signaling pathways associated with the histamine H3 receptor. Retrieved from [Link]

- Seifert, R., & Wenzel, D. (2002). Constitutive activity of G-protein-coupled receptors: cause of disease and common property of wild-type receptors. Naunyn-Schmiedeberg's Archives of Pharmacology, 366(5), 381-416.

- Siddarh H S et al. (2021). A convenient approach in the synthesis of imidazole derivatives using Debus Radziszewski Reaction.

-

Bavetsias, V., et al. (2007). Hit generation and exploration: imidazo[4,5-b]pyridine derivatives as inhibitors of Aurora kinases. Bioorganic & Medicinal Chemistry Letters, 17(23), 6563-6567. [Link]

-

Kitbunnadaj, R., et al. (2004). Identification of 4-(1H-imidazol-4(5)-ylmethyl)pyridine (immethridine) as a novel, potent, and highly selective histamine H(3) receptor agonist. Journal of Medicinal Chemistry, 47(10), 2414-2417. [Link]

-

Sino Biological. (n.d.). Platelet-derived Growth Factor (PDGF) Family. Retrieved from [Link]

-

Slideshare. (n.d.). Debus- Radziszewski Imidazole Synthesis, Knorr Pyrazole Synthesis. Retrieved from [Link]

-

Bavetsias, V., et al. (2012). Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. Journal of Medicinal Chemistry, 55(20), 8721-8734. [Link]

-

Wang, L., et al. (2021). Design, synthesis, biological activity evaluation of 3-(4-phenyl-1H-imidazol-2-yl)-1H-pyrazole derivatives as potent JAK 2/3 and aurora A/B kinases multi-targeted inhibitors. European Journal of Medicinal Chemistry, 209, 112934. [Link]

-

ResearchGate. (n.d.). Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. Retrieved from [Link]

-

Xiang, R., et al. (2021). Discovery of imidazo[1,2-a]pyridine-thiophene derivatives as FLT3 and FLT3 mutants inhibitors for acute myeloid leukemia through structure-based optimization of an NEK2 inhibitor. European Journal of Medicinal Chemistry, 224, 113702. [Link]

-

Wikipedia. (n.d.). Debus–Radziszewski imidazole synthesis. Retrieved from [Link]

-

Wikipedia. (n.d.). Histamine H3 receptor. Retrieved from [Link]

-

Wikipedia. (n.d.). JAK-STAT signaling pathway. Retrieved from [Link]

-

Zhang, J., et al. (2009). Comprehensive Dissection of PDGF-PDGFR Signaling Pathways in PDGFR Genetically Defined Cells. PLOS One, 4(11), e7849. [Link]

-

Zhao, Z., et al. (2014). Aurora kinases: novel therapy targets in cancers. Oncotarget, 5(13), 4613-4623. [Link]

Sources

- 1. Frontiers | JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens [frontiersin.org]

- 2. Downstream molecular pathways of FLT3 in the pathogenesis of acute myeloid leukemia: biology and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The JAK/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Roles of PDGF/PDGFR signaling in various organs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Aurora Isoform Selectivity: Design and Synthesis of Imidazo[4,5-b]pyridine Derivatives as Highly Selective Inhibitors of Aurora-A Kinase in Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Hit generation and exploration: imidazo[4,5-b]pyridine derivatives as inhibitors of Aurora kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Discovery of imidazo[1,2-a]pyridine-thiophene derivatives as FLT3 and FLT3 mutants inhibitors for acute myeloid leukemia through structure-based optimization of an NEK2 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. The histamine H3 receptor: an attractive target for the treatment of cognitive disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Imidazo[4,5-b]pyridine derivatives as inhibitors of Aurora kinases: lead optimization studies toward the identification of an orally bioavailable preclinical development candidate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 3-(1H-Imidazol-4-yl)pyridine: A Cornerstone Scaffold in Modern Drug Discovery

This guide provides a comprehensive technical overview of 3-(1H-Imidazol-4-yl)pyridine, a heterocyclic compound of significant interest to researchers, scientists, and drug development professionals. We will delve into its chemical identity, synthesis, and its pivotal role as a pharmacophore in the design of targeted therapeutics. This document moves beyond a simple recitation of facts to explain the underlying principles and practical considerations for utilizing this valuable scaffold.

Core Identity: IUPAC Nomenclature and Synonyms

The unambiguous identification of a chemical entity is paramount for scientific discourse and reproducibility. The compound of focus is formally recognized by the International Union of Pure and Applied Chemistry (IUPAC) as This compound .

In scientific literature and commercial catalogs, it is frequently referenced by a variety of synonyms. A clear understanding of these alternatives is crucial for exhaustive literature searches and material procurement.

Table 1: Chemical Identity of this compound

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 51746-85-1 |

| Molecular Formula | C₈H₇N₃[1] |

| Molecular Weight | 145.16 g/mol [1] |

| Common Synonyms | 4-(3-PYRIDYL)IMIDAZOLE, 3-(4-Imidazolyl)pyridine |

Physicochemical Properties

The physical and chemical properties of this compound dictate its handling, formulation, and behavior in biological systems. These characteristics are summarized below.

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| Appearance | Light yellow solid | |

| Melting Point | 117-118 °C | [2] |

| Boiling Point | 422.4 ± 20.0 °C (Predicted) | [2] |

| Density | 1.214 ± 0.06 g/cm³ (Predicted) | [2] |

| Solubility | Soluble in ethanol, methanol, and water | [2] |

| pKa | 12.29 ± 0.10 (Predicted) |

Synthesis Methodologies: A Practical Approach

The synthesis of this compound can be achieved through various routes. One practical and scalable approach involves a multi-step process culminating in a Debus-Radziszewski cyclization. This method is advantageous due to the availability of starting materials and robust reaction conditions.

A notable synthesis pathway starts from 3-(α-bromoacetyl)pyridine, which is oxidized to pyridylglyoxal, followed by a cyclization reaction with ammonium acetate and formaldehyde to yield the target compound.[3] Another versatile method is the three-component, one-pot condensation of an aldehyde, o-picolylamine, and an isocyanide.[4] For regioselective synthesis, a Suzuki coupling reaction employing 3-pyridylboronates has been effectively utilized.[5]

Below is a detailed protocol for a common synthesis approach, providing a foundation for laboratory-scale production.

Experimental Protocol: Synthesis via Debus-Radziszewski Cyclization

This protocol outlines a two-step synthesis of 4-(3-Pyridyl)-1H-imidazole, a synonym for our target compound.

Step 1: Synthesis of Pyridylglyoxal from 3-(α-bromoacetyl)pyridine

-

Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 3-(α-bromoacetyl)pyridine in a suitable solvent such as dimethyl sulfoxide (DMSO).

-

Oxidation: Slowly add the oxidizing agent. The original literature suggests DMSO can serve as the oxidant in this transformation.[3]

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude pyridylglyoxal may be used directly in the next step or purified further by column chromatography.

Step 2: Cyclization to form 4-(3-Pyridyl)-1H-imidazole

-

Reaction Setup: In a round-bottom flask, combine the crude pyridylglyoxal from the previous step with ammonium acetate and formaldehyde in a suitable solvent like acetic acid.

-

Cyclization: Heat the reaction mixture to reflux and maintain for several hours. The progress of the cyclization can be monitored by TLC.

-

Work-up and Purification: After cooling to room temperature, neutralize the reaction mixture with a base (e.g., sodium bicarbonate solution) and extract the product with an organic solvent. The combined organic layers are then washed, dried, and concentrated. The final product can be purified by recrystallization or column chromatography to yield 4-(3-Pyridyl)-1H-imidazole as a solid.[3]

The Imidazole-Pyridine Scaffold: A Privileged Pharmacophore

While this compound itself has limited reported biological activity, its true significance in drug discovery lies in its role as a key structural motif, or pharmacophore. The unique combination of the imidazole and pyridine rings provides a rigid scaffold with strategically positioned hydrogen bond donors and acceptors, as well as aromatic surfaces for π-π stacking interactions. This allows for high-affinity and selective binding to a variety of biological targets.

The imidazole ring is a common feature in many natural compounds and plays a crucial role in various biological processes. The pyridine ring, a bioisostere of a phenyl ring, offers improved solubility and metabolic stability in many instances. The fusion of these two heterocycles in this compound creates a versatile platform for the development of potent and selective modulators of enzyme and receptor function.

Derivatives of the imidazole-pyridine scaffold have been extensively explored as inhibitors of various protein kinases, which are critical regulators of cellular signaling pathways and are frequently dysregulated in diseases such as cancer. The nitrogen atoms in both rings can act as key interaction points within the ATP-binding pocket of kinases, leading to potent inhibition.

Applications in Drug Discovery and Medicinal Chemistry

The this compound scaffold is a cornerstone in the design of numerous biologically active compounds. Its derivatives have shown promise in a range of therapeutic areas, most notably in oncology.

Kinase Inhibition: A significant body of research has focused on the development of kinase inhibitors based on the imidazole-pyridine core. These compounds have been designed to target various kinases involved in cancer progression, including but not limited to:

-

Aurora Kinases: Essential for cell cycle regulation, their inhibition can lead to apoptosis in cancer cells.

-

FLT3: A receptor tyrosine kinase often mutated in acute myeloid leukemia (AML).

-

CDK9: A cyclin-dependent kinase involved in transcriptional regulation.

The versatility of the scaffold allows for synthetic modifications at multiple positions to optimize potency, selectivity, and pharmacokinetic properties.

Other Therapeutic Areas: Beyond oncology, the imidazole-pyridine motif is being explored for its potential in treating other diseases. For instance, certain derivatives have been investigated for their activity as histamine H3 receptor agonists.[6] The inherent properties of the scaffold make it an attractive starting point for the discovery of novel therapeutics for a wide array of diseases.

Analytical Characterization

The unambiguous characterization of this compound and its derivatives is essential for quality control and regulatory compliance. A combination of chromatographic and spectroscopic techniques is typically employed.

High-Performance Liquid Chromatography (HPLC): HPLC is a standard method for assessing the purity of this compound. A reverse-phase C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) is commonly used. Detection is typically performed using a UV detector at a wavelength where the compound exhibits significant absorbance.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural elucidation. The spectra provide detailed information about the chemical environment of each proton and carbon atom in the molecule, confirming the connectivity and substitution pattern.

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to gain insights into its structure through fragmentation analysis. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.

Safety and Toxicology

A thorough understanding of the toxicological profile of this compound is critical for its safe handling and for the development of its derivatives as therapeutic agents. While specific toxicological data for this compound is limited, information on the constituent imidazole and pyridine moieties, as well as related derivatives, can provide valuable insights.

General Toxicity: Imidazole itself has low acute toxicity.[7] Pyridine, on the other hand, is harmful if swallowed, in contact with skin, or if inhaled, and can cause skin and eye irritation.[8][9] Acute exposure to high levels of pyridine can lead to neurological effects, and long-term exposure may cause liver and kidney damage.[10]

Toxicity of Imidazole-Pyridine Derivatives: Studies on various imidazo-based heterocyclic derivatives have shown that some compounds can exhibit cytotoxicity.[11] The toxicological profile of any new derivative of this compound must be carefully evaluated on a case-by-case basis. In vitro cytotoxicity assays and in vivo acute toxicity studies are essential early steps in the safety assessment process.

Handling Precautions: Given the potential for irritation and toxicity, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

This compound is a molecule of significant strategic importance in the field of drug discovery. While its intrinsic biological activity may be modest, its value as a privileged scaffold is undeniable. The unique structural and electronic properties of the fused imidazole and pyridine rings provide a robust platform for the design of potent and selective inhibitors of a wide range of biological targets, particularly protein kinases. A thorough understanding of its synthesis, physicochemical properties, and the structure-activity relationships of its derivatives is essential for any researcher or drug development professional working in this exciting area of medicinal chemistry. The continued exploration of this versatile scaffold is likely to yield novel and effective therapeutics for years to come.

References

- Kirchhoff EW, Anderson DR, Zhang S, et al. Automated process research and the optimization of the synthesis of 4(5)-(3-pyridyl)imidazole. Org Proc Res Dev. 2001;5:50-53.

- Toxicological evaluation of imidazo-based heterocyclic derivatives: In-vitro and in-vivo acute toxicity studies. Toxicol Rep. 2024 Dec 16;14:101872.

- Wei H, Sudini R, Yin H. Regioselective synthesis of 1-aklyl-4-(3-pyridyl)-substituted imidazole. Org Proc Res Dev. 2004;8(6):955-957.

- New imidazoles cause cellular toxicity by impairing redox balance, mitochondrial membrane potential, and modulation of HIF-1α expression. Biochem Biophys Res Commun. 2020 Aug 13;529(1):23-27.

- Hepatocellular Toxicity of Imidazole and Triazole Antimycotic Agents. Oxford Academic.

- Pyridine 1 degree Safety Data Sheet. Jubilant Ingrevia Limited. Jan 25, 2024.

- Safety D

- Safety Data Sheet PYRIDINE. ChemSupply Australia.

- Pyridine - SAFETY D

- CAO Zhi-Ling1,2, LIU Bing2, LIU Wen-Jie1, SONG Xiao-Kai1, BAO Wen-Ming1. Synthesis of 4-(3-Pyridyl)-1H-imidazole. Chinese Journal of Pharmaceuticals. 2012;43(12):976-977.

- Imidazole. Wikipedia.

- Pyridine,6551E-3,2023/02/01 - Safety D

- A Novel Three-Component One-Pot Synthesis of 1 H -Imidazol-4-yl-pyridines.

- 4-(imidazo[1,2-a]pyridin-3-yl) -pyrimidine derivatives.

- Toxicity profile of imidazole derivatives.

- A Novel Three‐Component One‐Pot Synthesis of 1H‐Imidazol‐4‐yl‐pyridines.

- Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Inform

- Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. PMC - NIH.

- Imidazole compounds, process for the synthesis and uses thereof. Googleapis.com.

- Imidazole compounds, process for the synthesis and uses thereof.

- This compound. ChemicalBook.

- Synthesis of 3H-imidazo[4,5-b] pyridine with evaluation of their anticancer and antimicrobial activity.

- Calculated and experimental 1 H and 13 C chemical shifts of the benzene part. (continued).

- Pyridine, 4-(1H-imidazol-4-yl)-. CymitQuimica.

- Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. (PDF).

- This compound. ChemBK.

- Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. PMC - NIH.

- Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Deriv

- Identification of 4-(1H-imidazol-4(5)-ylmethyl)pyridine (immethridine) as a novel, potent, and highly selective histamine H(3) receptor agonist. PubMed.

- Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. MDPI.

- Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. PMC - PubMed Central.

- An improved process for 3-(4-methyl-1h-imidazol-1-yl)-5-(trifluoromethyl) aniline.

- Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investig

- This compound [Q04907]. ChemUniverse.

- 51746-85-1(this compound) Product Description. ChemicalBook.

- Synthesis, Characterization and Biological Evaluation of Novel Tetrasubsituted Imidazole Compounds. ChemRxiv.

Sources

- 1. 51746-85-1 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. chembk.com [chembk.com]

- 3. Synthesis of 4-(3-Pyridyl)-1H-imidazole [cjph.com.cn]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Identification of 4-(1H-imidazol-4(5)-ylmethyl)pyridine (immethridine) as a novel, potent, and highly selective histamine H(3) receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Imidazole - Wikipedia [en.wikipedia.org]

- 8. chemos.de [chemos.de]

- 9. pentachemicals.eu [pentachemicals.eu]

- 10. shop.chemsupply.com.au [shop.chemsupply.com.au]

- 11. Toxicological evaluation of imidazo-based heterocyclic derivatives: In-vitro and in-vivo acute toxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]

Mechanism of Action of 3-(1H-Imidazol-4-yl)pyridine: A Core Scaffold in Modern Drug Discovery

An In-depth Technical Guide to the

Abstract

3-(1H-Imidazol-4-yl)pyridine is a heterocyclic small molecule that serves as a foundational scaffold in medicinal chemistry. Its unique structure, combining the electronic and hydrogen-bonding features of both pyridine and imidazole rings, makes it a privileged motif for interacting with a variety of biological targets. While extensive research has been conducted on substituted derivatives of this core, the precise mechanism of action for the parent compound is not extensively detailed in dedicated public-domain literature. This technical guide synthesizes the available evidence from structurally related analogues to elucidate the most probable molecular mechanisms through which this compound exerts its biological effects. We will provide a deep dive into its potential roles as a p38 MAP kinase inhibitor and a histamine H3 receptor modulator, grounded in authoritative research and presented with detailed experimental protocols for validation.

Section 1: The Pyridinyl-Imidazole Scaffold as a p38 MAP Kinase Inhibitor

The p38 mitogen-activated protein (MAP) kinases are a family of serine/threonine kinases that play a critical role in cellular responses to external stress signals and in the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β). Consequently, inhibiting the p38 MAPK pathway is a major therapeutic strategy for treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. The pyridinyl-imidazole scaffold is one of the most well-established classes of p38 MAPK inhibitors.

1.1. Overview of the p38 MAPK Signaling Pathway

The pathway is initiated by cellular stress or inflammatory cytokines, leading to the activation of upstream MAP kinase kinases (MKKs), primarily MKK3 and MKK6. These MKKs then phosphorylate and activate p38 MAPK. Activated p38 proceeds to phosphorylate a range of downstream targets, including transcription factors and other kinases, culminating in the transcriptional upregulation of inflammatory response genes.

1.2. Mechanism 1: ATP-Competitive Inhibition

The classical mechanism for pyridinyl-imidazole inhibitors, such as the widely studied compound SB203580, involves direct competition with ATP for binding to the kinase's active site. The pyridine nitrogen acts as a crucial hydrogen bond acceptor, interacting with the backbone NH of Met109 in the hinge region of the p38 active site. The imidazole ring and its substituents then occupy the hydrophobic pocket where the adenine ring of ATP would normally bind. This binding mode physically blocks ATP from accessing the kinase, thereby preventing the phosphorylation of downstream substrates.

1.3. Mechanism 2: Allosteric Inhibition

More recently, a distinct class of diaryl urea inhibitors, which also incorporate an imidazole moiety (e.g., BIRB 796), has been shown to inhibit p38 MAPK through an allosteric mechanism. These inhibitors bind to a pocket adjacent to the ATP-binding site, which is only accessible after a significant conformational change in the kinase. This binding event stabilizes an inactive conformation of the enzyme, specifically altering the orientation of the highly conserved Asp-Phe-Gly (DFG) motif. This "DFG-out" conformation is incompatible with kinase activity. Molecules that act via this mechanism often exhibit slow binding kinetics due to the required conformational rearrangement.

1.4. Experimental Protocol: p38α Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This protocol describes a robust, high-throughput method to determine if this compound directly binds to the p38α kinase and to quantify its affinity (IC₅₀).

Principle: This is a fluorescence resonance energy transfer (FRET) assay. A europium (Eu)-labeled anti-tag antibody binds to a tagged p38α kinase, and a fluorescent Alexa Fluor™ 647-labeled "tracer" (a known ATP-competitive inhibitor) binds to the kinase's active site. When in close proximity, excitation of the Eu-donor results in energy transfer to the Alexa Fluor-acceptor, producing a high FRET signal. A test compound that displaces the tracer from the active site will disrupt FRET, leading to a decrease in the signal.

Materials:

-

Recombinant GST-tagged p38α (MAPK14), inactive (e.g., Thermo Fisher Scientific, PV3305)

-

LanthaScreen™ Eu-anti-GST Antibody (Thermo Fisher Scientific, PV3550)

-

Kinase Tracer 236 (Thermo Fisher Scientific, PV5592)

-

This compound, dissolved in 100% DMSO

-

Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

-

384-well, low-volume, black microplate

-

Fluorescence plate reader capable of time-resolved FRET (TR-FRET) measurements

Procedure:

-

Compound Dilution: Prepare a 10-point, 3-fold serial dilution of this compound in 100% DMSO, starting from a 1 mM stock.

-

Assay Plate Preparation:

-

Add 2.5 µL of Kinase Buffer A to all wells.

-

Add 2.5 µL of the serially diluted compound to the sample wells.

-

Add 2.5 µL of 100% DMSO to the "0% inhibition" (high FRET) control wells.

-

Add 2.5 µL of a known p38 inhibitor (e.g., 20 µM SB203580) to the "100% inhibition" (low FRET) control wells.

-

-

Reagent Preparation: Prepare a 2X solution of Kinase/Antibody mix (e.g., 4 nM p38α, 4 nM Eu-anti-GST antibody) and a 2X solution of Tracer 236 (e.g., 24 nM) in Kinase Buffer A.

-

Reaction Assembly:

-

Add 5 µL of the 2X Kinase/Antibody mix to all wells.

-

Add 5 µL of the 2X Tracer 236 solution to all wells.

-

The final volume in each well will be 10 µL.

-

-

Incubation: Seal the plate, centrifuge briefly, and incubate at room temperature for 60 minutes, protected from light.

-

Data Acquisition: Read the plate on a TR-FRET enabled plate reader. Measure the emission at 665 nm (acceptor) and 615 nm (donor) following excitation at 340 nm.

-

Data Analysis:

-

Calculate the emission ratio (665 nm / 615 nm).

-

Normalize the data using the control wells.

-

Plot the normalized emission ratio against the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

-

Section 2: The Imidazole Moiety and Histamine H3 Receptor Modulation

The imidazole ring is the defining feature of the endogenous neurotransmitter histamine. Consequently, many imidazole-containing compounds interact with histamine receptors. The histamine H3 receptor (H3R) is of particular interest in neuroscience as it functions primarily as a presynaptic autoreceptor in the central nervous system (CNS).

2.1. Overview of the Histamine H3 Receptor (H3R)

The H3R is a G protein-coupled receptor (GPCR) that couples to the Gαi/o subunit. Its activation inhibits adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels, and modulates calcium influx. As an autoreceptor on histaminergic neurons, its activation by histamine provides a negative feedback signal, inhibiting further histamine synthesis and release. As a heteroreceptor on other neurons, it can also inhibit the release of other key neurotransmitters, including acetylcholine, norepinephrine, and dopamine.

H3R antagonists block this negative feedback, thereby increasing the release of histamine and other neurotransmitters. This has a pro-cognitive and wakefulness-promoting effect, making H3R antagonists attractive candidates for treating conditions like Alzheimer's disease, narcolepsy, and ADHD. Conversely, H3R agonists would mimic histamine and reduce neurotransmitter release.

An In-Depth Technical Guide to the Spectroscopic Characterization of 3-(1H-Imidazol-4-yl)pyridine

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive analysis of the spectroscopic data for 3-(1H-Imidazol-4-yl)pyridine, a heterocyclic compound of significant interest in medicinal chemistry and materials science. Understanding its unique spectral signature is paramount for its identification, purity assessment, and the elucidation of its structural characteristics in various applications. This document will delve into the theoretical underpinnings and practical aspects of its characterization by Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Molecular Structure and Isomerism

This compound possesses a molecular formula of C₈H₇N₃ and a molecular weight of 145.16 g/mol .[1][2] The structure features a pyridine ring substituted at the 3-position with a 4-yl-imidazole ring. A key structural feature is the tautomerism of the imidazole ring, where the proton on the nitrogen can reside on either nitrogen atom. This dynamic equilibrium can influence the chemical environment of the surrounding atoms and, consequently, the spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the precise structure of this compound in solution. Both ¹H and ¹³C NMR provide detailed information about the connectivity and chemical environment of each atom.

¹H NMR Spectroscopy: Unraveling the Proton Environment

The ¹H NMR spectrum of this compound is expected to show distinct signals for the protons on both the pyridine and imidazole rings. The chemical shifts are influenced by the electron-withdrawing nature of the nitrogen atoms and the aromatic ring currents.

Expected ¹H NMR Data (in DMSO-d₆):

| Proton | Multiplicity | Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) |

| Imidazole NH | br s | ~12.0 - 13.0 | - |

| Imidazole H-2 | s | ~7.7 - 7.9 | - |

| Imidazole H-5 | s | ~7.0 - 7.2 | - |

| Pyridine H-2 | d | ~8.8 - 9.0 | ~2.0 |

| Pyridine H-6 | dd | ~8.4 - 8.6 | ~4.7, 0.8 |

| Pyridine H-4 | ddd | ~8.0 - 8.2 | ~8.0, 2.0, 1.7 |

| Pyridine H-5 | dd | ~7.3 - 7.5 | ~8.0, 4.7 |

Note: These are predicted values based on related structures and general principles of NMR spectroscopy. Actual experimental values may vary slightly.

Interpretation of the ¹H NMR Spectrum:

-

The broad singlet for the imidazole NH proton is characteristic and its chemical shift can be solvent-dependent.

-

The protons on the pyridine ring exhibit characteristic coupling patterns (ortho, meta, and para couplings) that allow for their unambiguous assignment.[3]

-

The protons on the imidazole ring typically appear as singlets due to the absence of adjacent protons.

Experimental Protocol for ¹H NMR Spectroscopy:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄) in a standard 5 mm NMR tube. The choice of solvent can influence chemical shifts, particularly for the NH proton.

-

Instrument Setup: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

-

Data Acquisition: Record a standard one-dimensional ¹H NMR spectrum. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (typically 0-14 ppm), and a relaxation delay of 1-5 seconds.

-

Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and referencing it to the residual solvent peak or an internal standard (e.g., TMS).

Caption: Workflow for acquiring and processing an NMR spectrum.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The ¹³C NMR spectrum provides information on the number and types of carbon atoms in the molecule. Due to the presence of nitrogen atoms, the carbon atoms in both the pyridine and imidazole rings are deshielded and appear in the aromatic region of the spectrum.

Expected ¹³C NMR Data (in DMSO-d₆):

| Carbon | Chemical Shift (δ, ppm) |

| Pyridine C-2 | ~148 - 152 |

| Pyridine C-6 | ~146 - 150 |

| Pyridine C-4 | ~134 - 138 |

| Pyridine C-3 | ~130 - 134 |

| Pyridine C-5 | ~123 - 127 |

| Imidazole C-2 | ~135 - 139 |

| Imidazole C-4 | ~120 - 124 |

| Imidazole C-5 | ~115 - 119 |

Note: These are predicted values based on related structures and general principles of NMR spectroscopy. Actual experimental values may vary slightly.

Interpretation of the ¹³C NMR Spectrum:

-

The carbon atoms directly attached to nitrogen (C-2 and C-6 of pyridine, and C-2 and C-4/5 of imidazole) are the most deshielded.

-

Quaternary carbons (C-3 of pyridine and C-4 of imidazole) can be identified by their lack of a signal in a DEPT-135 experiment.

Experimental Protocol for ¹³C NMR Spectroscopy:

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

-

Instrument Setup: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

-

Data Acquisition: Record a proton-decoupled one-dimensional ¹³C NMR spectrum. A larger number of scans is typically required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope. The spectral width should cover the aromatic region (typically 100-160 ppm). DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be performed to differentiate between CH, CH₂, and CH₃ groups.

-

Data Processing: Process the data similarly to the ¹H NMR spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Expected IR Absorption Bands:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3150 - 3000 | N-H Stretch | Imidazole |

| 3100 - 3000 | Aromatic C-H Stretch | Pyridine & Imidazole |

| 1600 - 1450 | C=C and C=N Ring Stretching | Pyridine & Imidazole |

| 1300 - 1000 | C-N Stretching | Pyridine & Imidazole |

| 900 - 650 | C-H Out-of-plane Bending | Aromatic Rings |

Note: These are general ranges and the exact peak positions can be influenced by the solid-state packing or solvent interactions.

Interpretation of the IR Spectrum:

-

The broad N-H stretching band in the high-frequency region is a key indicator of the imidazole group.

-

The series of sharp bands in the 1600-1450 cm⁻¹ region are characteristic of the aromatic ring systems.

-

The fingerprint region (below 1500 cm⁻¹) contains a complex pattern of absorptions that is unique to the molecule and can be used for identification by comparison with a reference spectrum.

Experimental Protocol for FT-IR Spectroscopy (Solid Sample):

-

Sample Preparation (Thin Film Method):

-

Instrument Setup: Place the salt plate in the sample holder of an FT-IR spectrometer.

-

Data Acquisition: Record the spectrum, typically in the range of 4000 to 400 cm⁻¹. A background spectrum of the clean salt plate should be acquired and subtracted from the sample spectrum.

-

Data Processing: The resulting spectrum is typically plotted as transmittance or absorbance versus wavenumber.

Caption: Workflow for acquiring and analyzing an FT-IR spectrum of a solid sample.

Mass Spectrometry (MS)